

# The Role of SPH5030 in HER2-Mutant Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a significant portion of breast, gastric, and other solid tumors. While therapies targeting HER2 amplification have revolutionized patient outcomes, the emergence of HER2 mutations presents a clinical challenge, often leading to therapeutic resistance. **SPH5030** is a novel, potent, and irreversible tyrosine kinase inhibitor (TKI) specifically designed to target both HER2-amplified and HER2-mutant cancers. This document provides a comprehensive technical overview of **SPH5030**, including its mechanism of action, preclinical efficacy against various HER2 mutants, detailed experimental protocols for its evaluation, and a summary of early clinical findings.

# Introduction: The Challenge of HER2-Mutant Cancers

The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and differentiation through downstream cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] Overexpression of the HER2 protein, typically due to gene amplification, leads to ligand-independent receptor dimerization and constitutive activation of these pathways, driving tumorigenesis.[3]







While monoclonal antibodies and early-generation TKIs have been effective in HER2-amplified cancers, acquired resistance is common. A key mechanism of resistance is the development of activating mutations within the HER2 kinase domain, particularly exon 20 insertion mutations.

[4][5] These mutations can confer resistance to existing therapies, necessitating the development of novel inhibitors with activity against these altered forms of the HER2 protein.

**SPH5030** is a next-generation irreversible TKI developed to address this unmet need. It is designed to covalently bind to the HER2 kinase domain, providing sustained inhibition of both wild-type and mutant HER2.[2]

## **Mechanism of Action of SPH5030**

**SPH5030** is an irreversible pan-ErbB inhibitor that covalently binds to a conserved cysteine residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain.[5] This covalent modification leads to sustained, irreversible inhibition of HER2 kinase activity, effectively blocking downstream signaling pathways.

The irreversible nature of **SPH5030** offers a potential advantage over reversible inhibitors, as it can overcome ATP competition and maintain target inhibition even after the drug has been cleared from circulation. This is particularly relevant for overcoming resistance mediated by HER2 mutations that may alter ATP binding affinity.





Click to download full resolution via product page

Figure 1: Mechanism of Action of SPH5030.

# **Preclinical Efficacy of SPH5030**

The preclinical activity of **SPH5030** has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of HER2.

## In Vitro Kinase Inhibition



SPH5030 has demonstrated potent inhibitory activity against wild-type HER2 (HER2WT) and Epidermal Growth Factor Receptor (EGFRWT).[6]

| Kinase Target                                               | SPH5030 IC50 (nM) |
|-------------------------------------------------------------|-------------------|
| HER2WT                                                      | 3.51              |
| EGFRWT                                                      | 8.13              |
| Table 1: In Vitro Kinase Inhibitory Activity of SPH5030.[6] |                   |

### **Cell Proliferation Inhibition**

The anti-proliferative activity of SPH5030 was assessed in various HER2-overexpressing cancer cell lines.

| Cell Line                   | HER2 Status | SPH5030 IC50 (nM) |
|-----------------------------|-------------|-------------------|
| NCI-N87                     | Amplified   | 1.09              |
| BT-474                      | Amplified   | 2.01              |
| SK-BR-3                     | Amplified   | 20.09             |
| BaF3                        | Transfected | 6.3               |
| Table 2: Anti-proliferative |             |                   |

Activity of SPH5030 in HER2-

Overexpressing Cell Lines.[6]

SPH5030 has also shown excellent activity against four common types of HER2 mutants, with high selectivity compared to neratinib and pyrotinib.[1][7]

# **In Vivo Antitumor Efficacy**

In xenograft models, SPH5030 demonstrated significant, dose-dependent antitumor efficacy. Notably, in a HER2 mutation A775\_G776insYVMA xenograft mouse model, the potency of SPH5030 was much higher than that of neratinib and pyrotinib.[2][7] Oral administration of



**SPH5030** at doses ranging from 5-40 mg/kg once daily for 13 or 21 days resulted in significant tumor growth inhibition without notable toxicity.[6]

# **Experimental Protocols**

This section provides an overview of the key experimental methodologies for evaluating the efficacy of **SPH5030**.

## In Vitro HER2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the HER2 kinase.

#### Materials:

- Recombinant human HER2 kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[8]
- ATP (concentration near the Km for HER2)
- Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- SPH5030 and control compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Plate reader capable of luminescence detection

#### Protocol:

- Prepare serial dilutions of **SPH5030** and control compounds in kinase buffer.
- Add 1 µL of each compound dilution to the wells of a 384-well plate.
- Add 2 μL of HER2 enzyme solution to each well.







- Add 2  $\mu$ L of a mixture of ATP and substrate to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC50 values from the dose-response curves.





Click to download full resolution via product page

Figure 2: Workflow for In Vitro HER2 Kinase Inhibition Assay.



## **Cell Proliferation Assay**

This assay determines the effect of **SPH5030** on the growth of HER2-dependent cancer cells.

#### Materials:

- HER2-overexpressing or HER2-mutant cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
- · Complete cell culture medium
- SPH5030 and control compounds
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
- Plate reader capable of luminescence or absorbance detection

#### Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a range of concentrations of SPH5030 or control compounds.
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

# In Vivo Xenograft Model



This model assesses the antitumor activity of **SPH5030** in a living organism.

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
- HER2-mutant cancer cells (e.g., Ba/F3 cells expressing a specific HER2 mutation)
- Matrigel or other appropriate vehicle for cell injection
- SPH5030 and vehicle control
- · Calipers for tumor measurement

#### Protocol:

- Subcutaneously inject a suspension of HER2-mutant cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
- Randomize mice into treatment and control groups.
- Administer **SPH5030** (e.g., by oral gavage) or vehicle control daily.
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).





Click to download full resolution via product page

Figure 3: Workflow for In Vivo Xenograft Study.



# **Clinical Development of SPH5030**

**SPH5030** is currently being evaluated in clinical trials for patients with HER2-positive advanced solid tumors.

## Phase la Dose-Escalation Study (NCT05245058)

A Phase Ia, open-label, multi-center study was conducted to evaluate the safety, pharmacokinetics, and preliminary activity of **SPH5030** in patients with HER2-positive advanced solid tumors.

#### Key Findings:

- Patient Population: Heavily pretreated patients with a median of 4 prior lines of therapy.
- Dosing: SPH5030 was administered orally once daily at doses ranging from 50 to 600 mg.
- Safety: The most common treatment-related adverse events were diarrhea, increased creatinine, hypokalemia, fatigue, and increased liver enzymes.
- Efficacy: In evaluable patients, the objective response rate (ORR) was 21.4%, and the disease control rate (DCR) was 78.6%.

| Dose Level                    | Number of Patients | Objective Response Rate (ORR) |
|-------------------------------|--------------------|-------------------------------|
| All Doses                     | 28                 | 21.4%                         |
| 600 mg                        | 6                  | 50.0%                         |
| Table 3: Preliminary Efficacy |                    |                               |

from Phase Ia Study of

SPH5030.

## **Ongoing and Future Clinical Trials**

A Phase 2 clinical study (NCT06434597) is currently recruiting patients with HER2-positive or HER2-mutated biliary tract or colorectal cancer to further evaluate the efficacy and safety of **SPH5030** at a dose of 600 mg once daily.[9][10]



## Conclusion

**SPH5030** is a promising novel irreversible TKI with potent activity against both HER2-amplified and HER2-mutant cancers. Its preclinical profile demonstrates significant antitumor efficacy and selectivity. Early clinical data suggest a manageable safety profile and encouraging signs of clinical activity in a heavily pretreated patient population. Ongoing clinical trials will further elucidate the role of **SPH5030** in the treatment of HER2-driven malignancies, particularly those with HER2 mutations that are resistant to current therapies. The data presented in this guide provide a strong rationale for the continued development of **SPH5030** as a valuable therapeutic option for patients with HER2-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Targeting HER2 Exon 20 Insertion—Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response heterogeneity of EGFR and HER2 exon 20 insertions to covalent EGFR and HER2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Establishment of a Patient-derived Xenograft for Development of Personalized HER2targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. A Clinical Study of SPH5030 Tablets in the Treatment of Her2-positive/Mutated Biliary Tract OR Colorectal Cancer Patients. | Clinical Research Trial Listing [centerwatch.com]



To cite this document: BenchChem. [The Role of SPH5030 in HER2-Mutant Cancers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411692#investigating-the-role-of-sph5030-in-her2-mutant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com